molecular formula C7HF4N B3279359 2,3,4,6-Tetrafluorobenzonitrile CAS No. 69173-96-2

2,3,4,6-Tetrafluorobenzonitrile

Cat. No. B3279359
CAS RN: 69173-96-2
M. Wt: 175.08 g/mol
InChI Key: XWDUWNUFQUWNNG-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobenzonitrile is a chemical compound with the molecular formula C7HF4N . It is a liquid at room temperature and has a molecular weight of 175.09 .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetrafluorobenzonitrile consists of a benzene ring with four fluorine atoms and a nitrile group attached . The InChI code for this compound is 1S/C7HF4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4,6-Tetrafluorobenzonitrile are not available, it’s known that tetrafluorobenzonitriles can participate in various chemical reactions due to the presence of the nitrile group and the highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

2,3,4,6-Tetrafluorobenzonitrile is a liquid at room temperature . It has a molecular weight of 175.09 and a density of 1.5 g/cm³ . The boiling point is approximately 172°C at 760 mmHg . It’s also worth noting that this compound is harmful if swallowed, in contact with skin, or if inhaled .

Safety And Hazards

2,3,4,6-Tetrafluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3,4,6-tetrafluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUWNUFQUWNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetrafluorobenzonitrile

CAS RN

69173-96-2
Record name 2,3,4,6-tetrafluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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